molecular formula C11H10O3 B3320191 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid CAS No. 121598-70-7

4-(1-Hydroxybut-3-yn-1-yl)benzoic acid

Cat. No.: B3320191
CAS No.: 121598-70-7
M. Wt: 190.19 g/mol
InChI Key: OOVFXQXNSIUBHI-UHFFFAOYSA-N
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Description

4-(1-Hydroxybut-3-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring a hydroxybutynyl group attached to the benzene ring

Preparation Methods

Industrial Production Methods

While specific industrial production methods for 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxybut-3-yn-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-(1-oxobut-3-yn-1-yl)benzoic acid.

    Reduction: Formation of 4-(1-hydroxybut-3-en-1-yl)benzoic acid or 4-(1-hydroxybutyl)benzoic acid.

    Substitution: Formation of 4-(1-chlorobut-3-yn-1-yl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxybut-3-yn-1-yl)benzoic acid depends on its specific application. For instance, as a mitochondrial complex I inhibitor, it interferes with the electron transport chain, thereby affecting ATP production and cellular energy metabolism . The hydroxybutynyl group plays a crucial role in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxybut-3-en-1-yl)benzoic acid: Similar structure but with a double bond in the butynyl group.

    4-(1-Hydroxybutyl)benzoic acid: Similar structure but with a single bond in the butyl group.

    4-(1-Chlorobut-3-yn-1-yl)benzoic acid: Similar structure but with a chlorine atom replacing the hydroxy group.

Uniqueness

4-(1-Hydroxybut-3-yn-1-yl)benzoic acid is unique due to the presence of both a hydroxy group and a triple bond in the butynyl side chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-(1-hydroxybut-3-ynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h1,4-7,10,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVFXQXNSIUBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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